molecular formula C5HCl3N4 B12824870 2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine

2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine

Cat. No.: B12824870
M. Wt: 223.4 g/mol
InChI Key: RXMXRMXUSHICNB-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound characterized by the presence of chlorine atoms at positions 2, 4, and 7 on the imidazo[4,5-d]pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,7-trichloropyridazine with an imidazole derivative in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.

    Fused Ring Systems: Complex heterocyclic structures formed through cyclization reactions.

Scientific Research Applications

2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism by which 2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The molecular targets and pathways involved can vary, but common targets include kinases and other regulatory proteins involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,7-Trichloro-1H-imidazo[4,5-d]pyridazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and potential applications. Its ability to undergo diverse chemical reactions and form complex structures makes it a valuable compound in various research fields.

Properties

Molecular Formula

C5HCl3N4

Molecular Weight

223.4 g/mol

IUPAC Name

2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine

InChI

InChI=1S/C5HCl3N4/c6-3-1-2(4(7)12-11-3)10-5(8)9-1/h(H,9,10)

InChI Key

RXMXRMXUSHICNB-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=NN=C1Cl)Cl)N=C(N2)Cl

Origin of Product

United States

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